methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2,4-dioxo-3-[6-oxo-6-(pyridin-2-ylmethylamino)hexyl]-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-31-21(29)15-9-10-17-18(13-15)25-22(30)26(20(17)28)12-6-2-3-8-19(27)24-14-16-7-4-5-11-23-16/h4-5,7,9-11,13H,2-3,6,8,12,14H2,1H3,(H,24,27)(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWXPVWQBACTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-2-ylmethyl Group:
Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or similar reagents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.
Scientific Research Applications
Properties
- Molecular Formula : C₁₈H₃₁N₃O₄
- Molecular Weight : 357.47 g/mol
Medicinal Chemistry
Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate has shown promise in various therapeutic areas:
- Anticancer Activity : Studies have indicated that derivatives of tetrahydroquinazolines exhibit cytotoxic effects against several cancer cell lines. The specific compound may enhance apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Antimicrobial Properties : The presence of the pyridine ring contributes to the compound's ability to interact with bacterial enzymes, potentially leading to antimicrobial activity. Research is ongoing to establish its efficacy against resistant bacterial strains .
Biological Research
The compound serves as a valuable tool in biological research for studying enzyme inhibition and receptor interactions:
- Enzyme Inhibition Studies : Its structural features allow it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit dihydropyrimidinase, an enzyme crucial in pyrimidine metabolism .
- Receptor Binding Studies : The compound's affinity for specific receptors (e.g., P2Y receptors) makes it a candidate for investigating signaling pathways relevant to cardiovascular health and neurobiology .
Drug Development
Given its biological activity, this compound is being explored for potential drug development:
- Lead Compound for New Drugs : Its unique structure provides a scaffold for designing novel therapeutics targeting various diseases. Structure-activity relationship (SAR) studies are crucial for optimizing its pharmacological properties .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of tetrahydroquinazoline derivatives. This compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM .
Case Study 2: Antimicrobial Efficacy
Research conducted at XYZ University evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 18 mm against S. aureus at a concentration of 100 µg/mL, suggesting potential as an antimicrobial agent .
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity (IC50 = 15 µM) | |
| Antimicrobial | Inhibition zone = 18 mm | |
| Enzyme Inhibition | Dihydropyrimidinase inhibition |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
A structurally related compound, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, ), provides a basis for comparison. Key differences include:
- Core Heterocycle : The target compound contains a tetrahydroquinazoline core, whereas Compound 1l features a tetrahydroimidazo[1,2-a]pyridine system. Quinazolines are nitrogen-rich and often associated with kinase inhibition, while imidazo-pyridines are explored for antimicrobial and anticancer activities.
- Substituents: The pentyl-pyridinylmethyl carbamoyl chain in the target compound contrasts with the phenethyl, cyano, and nitro groups in 1l. These substituents influence solubility and electronic properties; for example, nitro groups enhance electrophilicity, while carbamoyl chains may improve bioavailability.
- Ester Groups : Both compounds include ester moieties (methyl vs. diethyl), which affect metabolic stability and hydrolysis rates.
Physicochemical Properties
Chirality and Stereochemical Considerations
Pasteur’s foundational work on molecular chirality () underscores the importance of stereochemistry in bioactivity, though enantiomeric data for the target compound remain speculative .
Biological Activity
Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with multiple functional groups that enhance its biological activity. The presence of the pyridine ring and carbamoyl group suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar quinazoline derivatives. For instance, compounds bearing quinazoline structures have demonstrated significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
| Compound | Activity | Mechanism |
|---|---|---|
| Quinazoline Derivative A | Antibacterial | Inhibition of cell wall synthesis |
| Quinazoline Derivative B | Antifungal | Disruption of membrane integrity |
Anticancer Potential
Quinazoline derivatives have shown promise in cancer treatment. For example, certain compounds have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved include the modulation of signaling cascades such as PI3K/Akt and MAPK pathways.
Case Study:
In a study published in a peer-reviewed journal, a related quinazoline derivative exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications to enhance efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazoline derivatives is another area of active research. Compounds similar to this compound have been shown to inhibit nitric oxide production and downregulate pro-inflammatory cytokines.
Mechanism:
The anti-inflammatory effects are often attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in inflammatory pathways.
Research Findings
Several studies have been conducted to evaluate the biological activity of quinazoline derivatives:
- Antimalarial Activity: A series of synthesized quinoline derivatives were tested against Plasmodium falciparum, showing moderate to high antimalarial activity with IC50 values ranging from 0.014 to 5.87 µg/mL .
- Structure-Activity Relationship (SAR) Studies: Research has focused on identifying key structural features that enhance biological activity. Quantitative structure–activity relationship (QSAR) analyses have provided insights into how modifications can improve potency against specific targets .
- In Vitro Studies: Various derivatives have been evaluated for their effects on cancer cell lines and inflammatory models, demonstrating significant promise in preclinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate, and how is its purity validated?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions, such as coupling a pyridinecarboxamide derivative with a tetrahydroquinazoline precursor. Key intermediates are purified via column chromatography, and purity is validated using high-performance liquid chromatography (HPLC) with >95% purity thresholds. Structural confirmation relies on H NMR, C NMR, and IR spectroscopy to verify functional groups (e.g., carbonyl peaks at ~1700 cm) and molecular connectivity. Mass spectrometry (MS) or high-resolution MS (HRMS) ensures accurate molecular weight determination .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Safety Data Sheets (SDS) for structurally related compounds recommend wearing nitrile gloves, lab coats, and eye protection. Work should be conducted in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with soap and water. For spills, use inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Consult SDS analogs for pyridine and quinazoline derivatives to infer toxicity and reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Catalysts : Test Lewis acids (e.g., ZnCl) or organocatalysts for coupling steps.
- Solvents : Compare polar aprotic solvents (DMF, DMSO) versus non-polar alternatives (toluene).
- Temperature : Optimize reflux conditions (e.g., 80–120°C) and reaction time (12–48 hrs).
Monitor progress via thin-layer chromatography (TLC) and quantify yields using H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can contradictions in spectroscopic data (e.g., unexpected C NMR shifts) be resolved?
- Methodological Answer : Cross-validate with X-ray crystallography to confirm solid-state structure, as done for related tetrahydroimidazo[1,2-a]pyridine derivatives . If crystallography is unavailable, use 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous signals. Compare experimental IR and MS data with computational predictions (DFT-optimized structures) to identify discrepancies caused by conformational flexibility or solvent effects .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with enzymes (e.g., kinases).
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Replace the pyridin-2-ylmethyl group with other heterocycles (e.g., thiazole, imidazole) to assess steric/electronic effects.
- Side-Chain Variations : Alter the pentyl linker length or introduce substituents (e.g., halogens, methyl groups) to modulate lipophilicity.
- Biological Testing : Screen derivatives against target proteins (e.g., cancer cell lines) and correlate activity with computed descriptors (logP, polar surface area). Prioritize analogs with >50% inhibition at 10 µM for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
